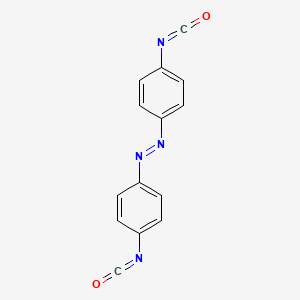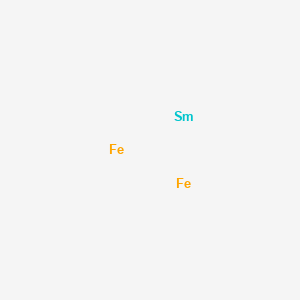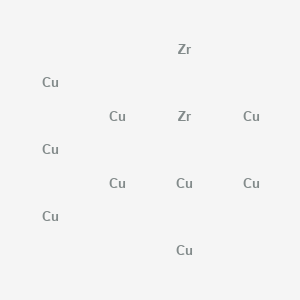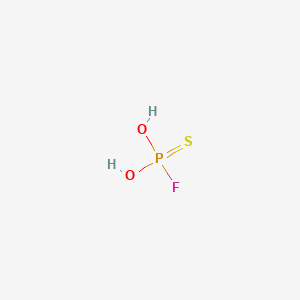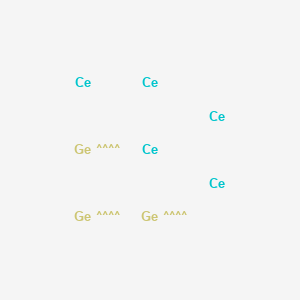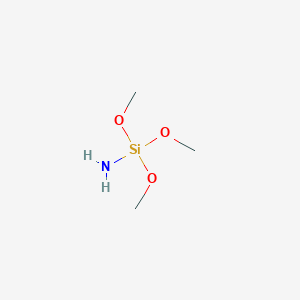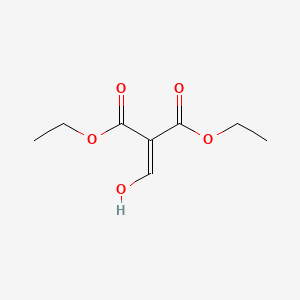
Propanedioic acid, (hydroxymethylene)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedioic acid, (hydroxymethylene)-, diethyl ester can be synthesized through the reaction of diethyl malonate with formaldehyde in the presence of a base. The reaction typically involves the following steps:
Formation of the Enolate Ion: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the enolate ion.
Aldol Condensation: The enolate ion reacts with formaldehyde to form the (hydroxymethylene) derivative.
Esterification: The product is then esterified to yield diethyl (hydroxymethylene)malonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, (hydroxymethylene)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted malonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, (hydroxymethylene)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propanedioic acid, (hydroxymethylene)-, diethyl ester involves its reactivity as a nucleophile and electrophile. The hydroxymethylene group can participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic Acid: The parent compound of diethyl (hydroxymethylene)malonate.
Diethyl Malonate: A closely related compound used in similar synthetic applications.
Dimethyl Malonate: Another ester derivative of malonic acid with similar reactivity.
Uniqueness
Propanedioic acid, (hydroxymethylene)-, diethyl ester is unique due to the presence of the hydroxymethylene group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
20734-18-3 |
|---|---|
Molekularformel |
C8H12O5 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
diethyl 2-(hydroxymethylidene)propanedioate |
InChI |
InChI=1S/C8H12O5/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
LMWRGAKQZPUJBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CO)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


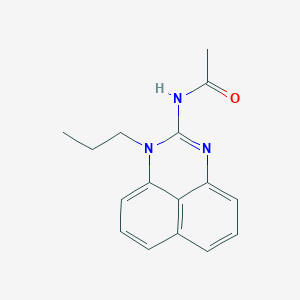
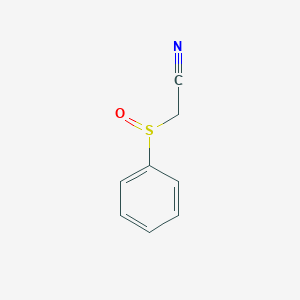
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
